Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 5 (mGlu5). It enhances N-methyl-d-aspartate receptor function and shows preclinical antipsychotic-like and procognitive activities. ADX47273 increases extracellular signal-regulated kinase and cAMP-responsive element-binding protein phosphorylation in the hippocampus and prefrontal cortex. In animal models, ADX47273 reduces conditioned avoidance responding and apomorphine-induced climbing in rats, blocks phencyclidine, apomorphine, and amphetamine-induced locomotor activities in mice, decreases extracellular levels of dopamine in the nucleus accumbens, increases novel object recognition, and reduces impulsivity.
Relevance: ADX47273 shares the core 1,2,4-oxadiazole structure with 1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine. Both compounds have a substituted phenyl ring at the 3-position of the oxadiazole ring, although the substitution pattern differs (4-fluoro in ADX47273 vs. 3-fluoro in the target compound). The 5-position in both compounds is linked to a cyclic system, a piperidine ring in ADX47273 and a methanamine moiety in the target compound.
Compound Description: VU0285683 is a selective negative allosteric modulator (NAM) of the mGlu5 receptor. It binds to the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site and exhibits anxiolytic-like activity in rodent models of anxiety. Unlike some other mGlu5 modulators, VU0285683 does not potentiate phencyclidine-induced hyperlocomotor activity.
Relevance: Similar to 1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine, VU0285683 features a 1,2,4-oxadiazole core structure. The 3-position of the oxadiazole ring in VU0285683 is substituted with a pyridine-2-yl group, while the target compound has a 3-fluorobenzyl group at this position. At the 5-position, VU0285683 is linked to a 3-fluorobenzonitrile moiety, which differs from the methanamine substituent in 1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine.
Compound Description: VU0092273 is a positive allosteric modulator (PAM) of the mGlu5 receptor. This compound binds to the MPEP site on the receptor. VU0092273 was chemically optimized to develop an orally active analog, VU0360172.
Compound Description: VU0360172 is an orally active, selective mGlu5 PAM developed through chemical optimization of VU0092273. It demonstrates efficacy in reversing amphetamine-induced hyperlocomotion, an animal model predictive of antipsychotic activity.
Compound Description: CYM-53093 (also known as BTRX-335140) is a potent and selective κ opioid receptor (KOR) antagonist. This compound exhibits favorable in vitro ADMET and in vivo pharmacokinetic profiles, with a medication-like duration of action. CYM-53093 effectively antagonizes KOR agonist-induced prolactin secretion and tail-flick analgesia in mice. It is currently in phase 1 clinical trials for neuropsychiatric disorders.
Compound Description: Compound 7 is a small-molecule inhibitor of HIV-1 assembly. It directly interacts with the HIV-1 matrix (MA) protein, specifically binding to its phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket. Compound 7 competes with PI(4,5)P2 for MA binding and reduces viral production. It also demonstrates broadly neutralizing anti-HIV activity against group M isolates.
Relevance: Compound 7 shares the 1,2,4-oxadiazole core structure with 1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine. Both compounds have a substituted phenyl ring at the 3-position of the oxadiazole ring, with Compound 7 having a 4-fluorophenyl substituent compared to the 3-fluorobenzyl substituent in the target compound. The 5-position in both compounds is linked to a nitrogen-containing heterocycle, a piperazine in compound 7 and a methanamine in the target compound. This structural similarity suggests potential for exploring modifications at these positions to optimize the properties of the compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.